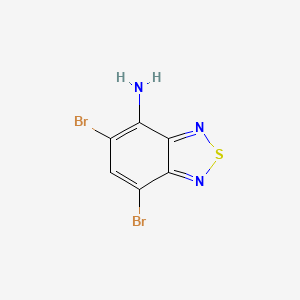![molecular formula C19H13Cl2N3O5 B11712291 2-(2,4-dichlorophenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11712291.png)
2-(2,4-dichlorophenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-diclorofenoxi)-N'-{(E)-[5-(3-nitrofenil)furan-2-il]metilideno}acetohidrazida es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto se caracteriza por la presencia de grupos diclorofenoxi y nitrofenilo, que contribuyen a sus propiedades distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2,4-diclorofenoxi)-N'-{(E)-[5-(3-nitrofenil)furan-2-il]metilideno}acetohidrazida típicamente implica varios pasos, comenzando con la preparación de compuestos intermedios. Una ruta común implica la reacción de 2,4-diclorofenol con ácido cloroacético para formar ácido 2-(2,4-diclorofenoxi)acético. Este intermedio se hace reaccionar luego con hidrato de hidrazina para producir 2-(2,4-diclorofenoxi)acetohidrazida. El paso final implica la condensación de este intermedio con 5-(3-nitrofenil)furan-2-carbaldehído en condiciones ácidas para producir el compuesto diana.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2,4-diclorofenoxi)-N'-{(E)-[5-(3-nitrofenil)furan-2-il]metilideno}acetohidrazida puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo se puede oxidar para formar los derivados nitro correspondientes.
Reducción: El grupo nitro se puede reducir a un grupo amina en condiciones adecuadas.
Sustitución: El grupo diclorofenoxi puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o la hidrogenación catalítica.
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en reacciones de sustitución.
Productos principales
Oxidación: Derivados nitro.
Reducción: Derivados amino.
Sustitución: Derivados fenóxicos sustituidos.
Aplicaciones Científicas De Investigación
2-(2,4-diclorofenoxi)-N'-{(E)-[5-(3-nitrofenil)furan-2-il]metilideno}acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas debido a su estructura química única.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(2,4-diclorofenoxi)-N'-{(E)-[5-(3-nitrofenil)furan-2-il]metilideno}acetohidrazida implica su interacción con objetivos moleculares específicos. El grupo nitrofenilo puede participar en reacciones redox, mientras que el grupo diclorofenoxi puede interactuar con las membranas biológicas. Estas interacciones pueden conducir a la interrupción de los procesos celulares, contribuyendo a las actividades biológicas del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(2,4-diclorofenoxi)propiónico: Similar en estructura pero carece de los grupos nitrofenilo y furano.
Ácido 2,4-diclorofenoxiacético: Otro compuesto relacionado con propiedades herbicidas.
Unicidad
2-(2,4-diclorofenoxi)-N'-{(E)-[5-(3-nitrofenil)furan-2-il]metilideno}acetohidrazida es único debido a la presencia de grupos diclorofenoxi y nitrofenilo, que confieren propiedades químicas y biológicas distintas. Esta combinación de grupos funcionales no se encuentra comúnmente en otros compuestos, lo que lo convierte en un valioso objeto de estudio en varios campos científicos.
Propiedades
Fórmula molecular |
C19H13Cl2N3O5 |
|---|---|
Peso molecular |
434.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H13Cl2N3O5/c20-13-4-6-18(16(21)9-13)28-11-19(25)23-22-10-15-5-7-17(29-15)12-2-1-3-14(8-12)24(26)27/h1-10H,11H2,(H,23,25)/b22-10+ |
Clave InChI |
JSJJTQVIBFOLBU-LSHDLFTRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)
![2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B11712222.png)

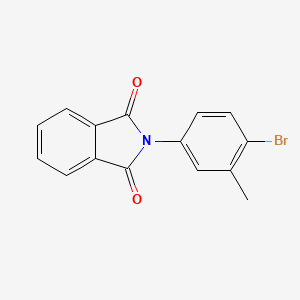
![N-[(E)-phenylmethylidene]-9H-carbazol-9-amine](/img/structure/B11712242.png)
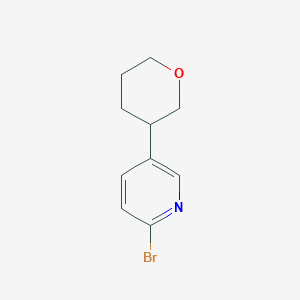
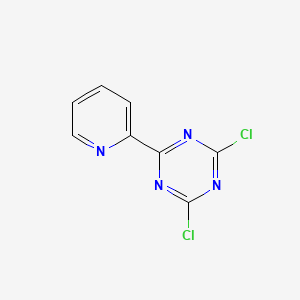
![4-{[({2,2,2-Trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11712266.png)
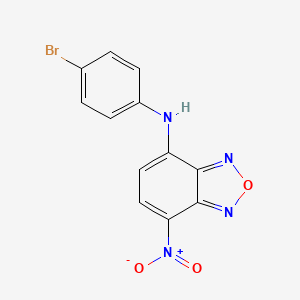
![N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride](/img/structure/B11712275.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712280.png)
